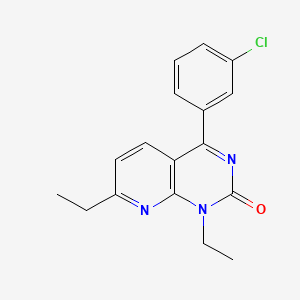

YM976

Description

a phosphodiesterase type 4 inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXYNNKDDXKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424991 | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191219-80-4 | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM-976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of YM976

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective PDE4 Inhibition

YM976 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. This elevation in cAMP is the primary trigger for the compound's anti-inflammatory effects, leading to the modulation of various downstream signaling pathways. The key outcomes of this mechanism are the suppression of pro-inflammatory mediator release and the inhibition of inflammatory cell activation and recruitment, particularly of eosinophils.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the cAMP signaling pathway. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

cAMP-PKA-CREB Pathway: PKA, activated by cAMP, phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) then binds to cAMP response elements (CRE) in the promoter regions of various genes, leading to the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10).

Inhibition of NF-κB Pathway: Elevated cAMP levels have also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of a wide range of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). By inhibiting NF-κB, this compound reduces the production of these key inflammatory mediators.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation

| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) | Citation |

| Rat (Ovalbumin-sensitized) | Eosinophil infiltration | Oral | 1.7 | [1] |

| Mouse (C57BL/6, Ovalbumin-sensitized) | Eosinophil infiltration | Oral | 5.8 | [1] |

| Ferret (Antigen-induced) | Eosinophil infiltration | Oral | 1.2 | [1] |

| Guinea Pig (Ovalbumin-sensitized) | Antigen-induced bronchoconstriction | Oral | 7.3 | [2] |

| Guinea Pig (Ovalbumin-sensitized) | Airway plasma leakage | Oral | 5.7 | [2] |

| Guinea Pig (Ovalbumin-sensitized) | Airway eosinophil infiltration | Oral | 1.0 | [2] |

| Guinea Pig (Ovalbumin-sensitized) | Airway hyperreactivity | Oral | 0.52 | [2] |

Table 2: In Vitro Efficacy of this compound

| Assay | Endpoint | EC50 / IC50 (nM) | Citation |

| Eosinophil Activation | Suppression | 83 (EC30) | [2] |

| LTD4-precontracted tracheal smooth muscle | Relaxation | 370 | [2] |

| High-affinity rolipram binding | Inhibition | 2.6 (IC50) | [3] |

Experimental Protocols

Ovalbumin-Induced Airway Inflammation in Rats

This model is used to assess the in vivo anti-inflammatory properties of compounds like this compound.

1. Sensitization:

-

Male Wistar rats are sensitized by intraperitoneal (i.p.) injection of 1 mg of ovalbumin (OVA) adsorbed to 20 mg of aluminum hydroxide (Al(OH)3) in saline.[4]

-

This sensitization is typically performed on days 0, 7, and 14 to induce a robust allergic phenotype.[4]

2. Drug Administration:

-

This compound or vehicle is administered orally at specified doses at various time points before the antigen challenge.

3. Antigen Challenge:

-

On day 21, rats are challenged with an aerosol of 1.1% OVA in saline for a specified duration, often using an ultrasonic nebulizer.[4]

4. Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after the challenge (e.g., 24 or 48 hours), rats are euthanized.

-

The trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

-

The recovered BAL fluid is centrifuged to separate the cells from the supernatant.

5. Cell Counting and Differentiation:

-

The total number of cells in the BAL fluid is counted using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., May-Grünwald Giemsa) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

6. Cytokine Analysis:

-

The supernatant from the BAL fluid can be used to measure the levels of various cytokines (e.g., IL-4, IL-5, TNF-α) using enzyme-linked immunosorbent assays (ELISA).

References

YM976: A Technical Guide to a Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune and inflammatory cells, demonstrating significant potential in the treatment of inflammatory diseases, particularly asthma. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its in vitro and in vivo efficacy, and outlines the experimental methodologies used to generate these findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic nucleotide signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of numerous downstream targets, including transcription factors like cAMP-response element binding protein (CREB).[3][4] This signaling cascade ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2][4]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. These subtypes are differentially expressed in various tissues and cell types, with PDE4B being particularly implicated in inflammatory processes.[1][5] Selective inhibition of specific PDE4 subtypes is a key strategy in drug development to maximize therapeutic efficacy while minimizing side effects, such as emesis, which has been associated with the inhibition of PDE4D.[5]

Quantitative Data on this compound

The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.

Table 1: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma

| Parameter | This compound ED₅₀ (mg/kg, p.o.) | Rolipram ED₅₀ (mg/kg, p.o.) | Prednisolone | Theophylline |

| Antigen-Induced Bronchoconstriction | 7.3 | Suppressed dose-dependently | No inhibition | Moderate suppression |

| Airway Plasma Leakage | 5.7 | Suppressed dose-dependently | No inhibition | Moderate suppression |

| Airway Eosinophil Infiltration | 1.0 | Suppressed dose-dependently | Suppressed | No inhibition |

| Airway Hyperreactivity (AHR) | 0.52 | Suppressed dose-dependently | Suppressed | No inhibition |

Table 2: In Vivo Efficacy of this compound on Antigen-Induced Eosinophil Infiltration in Various Species

| Species | Route of Administration | This compound ED₅₀ (mg/kg) |

| Rat | Oral | 1.7 |

| Mouse (C57Black/6) | Oral | 5.8 |

| Ferret | Oral | 1.2 (no emesis at 10 mg/kg) |

Table 3: In Vitro Efficacy of this compound

| Assay | This compound | Rolipram |

| Eosinophil Activation (EC₃₀) | 83 nM | - |

| LTD₄-Precontracted Tracheal Smooth Muscle Relaxation (EC₅₀) | 370 nM | 50 nM |

Experimental Protocols

In Vivo Models of Asthma in Guinea Pigs

-

Animal Model: Actively sensitized guinea pigs. Sensitization is achieved by intraperitoneal injections of an antigen, such as bovine serum albumin (BSA), on two separate occasions.[6]

-

Procedure: Two weeks after the final sensitization injection, the conscious guinea pig is placed in a double-chamber plethysmograph to measure specific airway resistance (sRaw).[3][6] A baseline sRaw is established before the animal is exposed to an aerosolized solution of the antigen (e.g., BSA).[6] sRaw is then monitored for a defined period (e.g., 10 minutes) post-challenge.[6]

-

Drug Administration: this compound or other test compounds are administered orally (p.o.) at various doses prior to the antigen challenge.

-

Endpoint: The dose of the compound that causes a 50% reduction in the antigen-induced increase in sRaw is determined as the ED₅₀.

-

Animal Model: Actively sensitized guinea pigs.

-

Procedure: Following antigen challenge, plasma leakage into the airways is quantified. A common method involves the intravenous injection of Evans blue dye, which binds to plasma albumin.[7][8][9] After a set period, the animal is euthanized, and the airways are perfused to remove intravascular dye.[7] The amount of extravasated dye in the airway tissue is then extracted and quantified spectrophotometrically.[7]

-

Drug Administration: Test compounds are administered prior to antigen challenge.

-

Endpoint: The ED₅₀ is the dose that reduces antigen-induced plasma leakage by 50%.

-

Animal Model: Actively sensitized guinea pigs, rats, mice, or ferrets.

-

Procedure: Following antigen challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways. The total and differential cell counts in the BAL fluid are determined to quantify the number of infiltrating eosinophils.

-

Drug Administration: this compound is administered, often chronically over several days, before the final antigen exposure.

-

Endpoint: The ED₅₀ is the dose that inhibits the antigen-induced increase in eosinophil numbers in the BAL fluid by 50%.

-

Animal Model: Actively sensitized guinea pigs.

-

Procedure: AHR is assessed by measuring the bronchoconstrictive response to a non-specific stimulus, such as histamine or methacholine, following an antigen challenge.[1] A dose-response curve to the stimulus is generated, and the concentration required to induce a specific increase in airway resistance (e.g., doubling of sRaw, PC₁₀₀) is determined.[1][3]

-

Drug Administration: Test compounds are administered before the antigen challenge.

-

Endpoint: The ED₅₀ is the dose that significantly attenuates the antigen-induced increase in airway reactivity.

In Vitro Assays

-

Cell Source: Eosinophils are isolated from peripheral blood.

-

Procedure: Eosinophil activation can be assessed by measuring various functional responses, such as the generation of reactive oxygen species (respiratory burst), degranulation (release of eosinophil peroxidase), or chemotaxis.

-

Drug Incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound before stimulation with an activating agent.

-

Endpoint: The EC₃₀ represents the concentration of this compound that causes a 30% inhibition of the measured activation parameter.

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath.

-

Procedure: The tracheal rings are pre-contracted with a spasmogen, such as leukotriene D₄ (LTD₄). Cumulative concentrations of this compound or a reference compound are then added to the bath to induce relaxation.

-

Endpoint: The EC₅₀ is the concentration of the compound that produces 50% of the maximal relaxation of the pre-contracted tissue.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP levels in inflammatory cells. This elevation in cAMP activates PKA, which in turn phosphorylates and activates CREB. Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a PDE4 inhibitor like this compound in a model of allergic airway inflammation.

References

- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Plasma exudation. Correlation between Evans blue dye and radiolabeled albumin in guinea pig airways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endotoxin-induced plasma exudation in guinea-pig airways in vivo and the effect of neutrophil depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-inflammatory Properties of YM976

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. As a member of the pyrimidine class of compounds, this compound holds promise for the treatment of inflammatory diseases, particularly those characterized by eosinophilic infiltration, such as asthma. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. A notable characteristic of this compound is its favorable therapeutic window, exhibiting a clear dissociation between its potent anti-inflammatory effects and the emetogenic side effects commonly associated with other PDE4 inhibitors.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory cells.[1][2]

Elevated cAMP levels activate downstream signaling pathways, principally through the activation of Protein Kinase A (PKA).[3][4] PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes involved in the inflammatory response.[4][5][6] The activation of the cAMP/PKA/CREB signaling cascade ultimately results in the suppression of pro-inflammatory mediator production and a reduction in the activity of various immune cells, thereby exerting a potent anti-inflammatory effect.[3]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in several in vivo and in vitro studies. The following tables summarize the key efficacy data.

Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation

| Parameter | Animal Model | ED₅₀ (mg/kg, p.o.) | Reference |

| Antigen-Induced Eosinophil Infiltration | Rat | 1.7 | [7] |

| Antigen-Induced Eosinophil Infiltration | Mouse (C57Black/6) | 5.8 | [7] |

| Antigen-Induced Eosinophil Infiltration (Chronic) | Rat | 0.32 | [7] |

| Antigen-Induced Eosinophil Infiltration | Ferret | 1.2 | [7] |

| Antigen-Induced Bronchoconstriction | Guinea Pig | 7.3 | [7] |

| Antigen-Induced Airway Plasma Leakage | Guinea Pig | 5.7 | [7] |

| Antigen-Induced Airway Hyperreactivity (AHR) | Guinea Pig | 0.52 | [7] |

Table 2: In Vitro Efficacy of this compound

| Parameter | System | EC₃₀ / EC₅₀ | Reference |

| Suppression of Eosinophil Activation | Guinea Pig | 83 nM (EC₃₀) | [7] |

| Relaxation of LTD₄-Precontracted Tracheal Smooth Muscle | Guinea Pig | 370 nM (EC₅₀) | [7] |

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP, which subsequently activates PKA and leads to the phosphorylation of CREB, resulting in the modulation of gene expression and a reduction in the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Protocol 1: Ovalbumin (OVA)-Induced Airway Inflammation in Mice

This model is widely used to screen for anti-inflammatory compounds with potential therapeutic value in asthma.

1. Sensitization:

-

On days 0 and 14, BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2.25 mg of aluminum hydroxide in a total volume of 200 µL of saline.[2][8]

2. Drug Administration:

-

This compound or vehicle is administered orally (p.o.) at the desired doses, typically 1 hour before each antigen challenge.

3. Antigen Challenge:

-

From days 28 to 30, mice are challenged for 20 minutes each day with an aerosol of 1% (w/v) OVA in saline, generated by an ultrasonic nebulizer.[9]

4. Assessment of Airway Inflammation (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Mice are euthanized, and the trachea is cannulated.

-

The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS), typically 1 mL.

-

The recovered BAL fluid is centrifuged, and the cell pellet is resuspended.

-

Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

-

-

Lung Histology:

-

Lungs are perfused with PBS, removed, and fixed in 10% neutral buffered formalin.

-

The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]

- 5. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of YM976 on Eosinophil Infiltration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic infiltration is a hallmark of various allergic inflammatory diseases, including asthma. The recruitment and activation of eosinophils in tissues contribute significantly to pathology through the release of cytotoxic granule proteins and inflammatory mediators. YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, has demonstrated significant potential in mitigating eosinophil-driven inflammation. This technical guide provides an in-depth analysis of the effects of this compound on eosinophil infiltration, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction: The Role of Eosinophils and PDE4 in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases.[1] Their recruitment from the bloodstream into inflamed tissues is a complex process orchestrated by a variety of mediators, most notably interleukin-5 (IL-5) and eotaxin.[1] Upon activation, eosinophils release a payload of inflammatory molecules, including cationic proteins and cytokines, which can lead to tissue damage and perpetuate the inflammatory response.

Phosphodiesterase type 4 (PDE4) is a key enzyme in inflammatory cells, including eosinophils, that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[2][3] The intracellular concentration of cAMP is a critical negative regulator of inflammatory cell function.[4] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn suppresses a range of eosinophil functions, including chemotaxis, activation, and the release of inflammatory mediators.[2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6][7] Activated CREB modulates the transcription of various genes, leading to a downstream suppression of inflammatory responses. In eosinophils, this cascade ultimately inhibits chemotaxis, adhesion, and the release of pro-inflammatory mediators, thereby reducing their infiltration into inflamed tissues.[2]

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potent inhibitory effects of this compound on antigen-induced eosinophil infiltration in various animal models. The following tables summarize the key quantitative findings.

| Animal Model | Administration Route | ED50 (mg/kg) for Inhibition of Eosinophil Infiltration | Citation |

| Rat | Oral | 1.7 | [8] |

| C57Black/6 Mouse | Oral | 5.8 | [8] |

| Ferret | Oral | 1.2 | [8] |

Table 1: Single Administration ED50 of this compound on Eosinophil Infiltration

| Animal Model | Administration | ED50 (mg/kg) for Inhibition of Eosinophil Infiltration | Citation |

| Rat | Single Dose (p.o.) | 1.4 | [8] |

| Rat | Chronic Administration (p.o.) | 0.32 | [8] |

Table 2: Comparison of Single vs. Chronic Administration of this compound in a Rat Model of Eosinophilia

In a comparative study with another PDE4 inhibitor, rolipram, both compounds were shown to be effective in inhibiting eosinophil recruitment.[9] this compound, however, was suggested to have a considerable dissociation between its anti-inflammatory and emetic effects, a common side effect of PDE4 inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on eosinophil infiltration. These protocols are based on established models of ovalbumin-induced allergic airway inflammation.[10][11][12][13]

Ovalbumin-Induced Allergic Airway Inflammation in Rats and Mice

This model is widely used to screen for anti-asthmatic drugs and mimics the eosinophilic inflammation characteristic of asthma.[10]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control

Protocol:

-

Sensitization:

-

Drug Administration:

-

This compound or vehicle is administered orally (p.o.) at specified doses for a designated period before the antigen challenge. For chronic administration studies, treatment may begin several days prior to the challenge and continue throughout the challenge period.

-

-

Antigen Challenge:

-

Eosinophil Infiltration Assessment:

-

24-48 hours after the final antigen challenge, animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). The total number of cells in the BALF is determined, and differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., Giemsa) to quantify eosinophils.[10]

-

Lung Histology: Lungs are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) or a specific stain for eosinophils (e.g., Congo Red) to visualize and quantify eosinophil infiltration into the lung tissue.

-

Conclusion

This compound is a potent and selective PDE4 inhibitor that effectively suppresses eosinophil infiltration in preclinical models of allergic inflammation. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to the downstream inhibition of key eosinophil functions. The quantitative data from animal studies, particularly the low ED50 values and the enhanced efficacy with chronic administration, highlight its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other PDE4 inhibitors for the treatment of eosinophil-mediated diseases such as asthma. The favorable dissociation between its anti-inflammatory and emetic effects further underscores its promise as a therapeutic agent.

References

- 1. Use of the Mouse to Unravel Allergic Asthma: a Review of the Pathogenesis of Allergic Asthma in Mouse Models and Its Similarity to the Condition in Humans | Archivos de Bronconeumología [archbronconeumol.org]

- 2. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of eosinophil cyclic nucleotide PDE activity and opsonised zymosan-stimulated respiratory burst by 'type IV'-selective PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cAMP-dependent pathway in eosinophil apoptosis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the inhibitory activity of selective PDE4 inhibitors on eosinophil recruitment in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

YM976 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of YM976 in adipocyte differentiation. It consolidates key quantitative data, details experimental methodologies from cited research, and visualizes the underlying molecular pathways.

Core Findings: this compound Inhibits Adipogenesis

This compound, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties, has been identified as a potent inhibitor of adipocyte differentiation.[1][2] Research demonstrates that this compound significantly curtails lipid accumulation in preadipocytes, primarily by intervening in the early stages of the differentiation process.[1] This inhibitory effect is achieved without inducing cytotoxicity at effective concentrations.[1] The core mechanism involves the modulation of the cAMP-AMPK signaling axis, which in turn suppresses the master regulators of adipogenesis, PPARγ and C/EBPα.[1][2]

Quantitative Data Summary

The effects of this compound on various markers of adipocyte differentiation have been quantified in studies utilizing 3T3-L1 preadipocytes. The data below is compiled from the research conducted by Jang et al. (2023).

Table 1: Effect of this compound on Lipid Accumulation

| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) |

| 2 | 23% |

| 4 | Not specified |

| 6 | Not specified |

| 8 | Significant reduction |

| 10 | 86% |

Data extracted from spectrophotometric analysis of Oil Red O staining in 3T3-L1 cells differentiated for six days.[1]

Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression (mRNA)

| Gene | Fold Change vs. Vehicle Control |

| PPARγ | Decreased |

| C/EBPα | Decreased |

| FASN | Decreased |

| FABP4 | Decreased |

Data from qRT-PCR analysis in 3T3-L1 cells treated with this compound during differentiation.[1]

Table 3: Effect of this compound on Intracellular cAMP Levels

| This compound Concentration (µM) | Effect on cAMP Level |

| 2-10 | Dose-dependent increase |

Data from ELISA analysis in 3T3-L1 cells treated with this compound for 1 hour.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-adipogenic effects by activating a specific signaling cascade. The process begins with the elevation of intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK then acts to suppress the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1] The downregulation of PPARγ, along with CCAAT/enhancer-binding protein α (C/EBPα), leads to a subsequent decrease in the expression of their target lipogenic genes, including fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[1] This cascade ultimately results in the inhibition of lipid droplet formation and the overall differentiation of preadipocytes into mature adipocytes.

Experimental Protocols

The following protocols are based on the methodologies described for the investigation of this compound in 3T3-L1 adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum and 1% penicillin-streptomycin.

-

Differentiation Induction:

-

Culture 3T3-L1 preadipocytes to full confluency.

-

Two days post-confluency, replace the culture medium with a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 5.0 µg/mL insulin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.

-

Incubate the cells in the differentiation medium for two days.

-

-

Maintenance:

-

After the initial two-day induction, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 5.0 µg/mL insulin.

-

Continue to culture the cells for an additional four to six days, replacing the maintenance medium every two days.

-

-

This compound Treatment:

-

Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Add this compound or vehicle (DMSO) to the culture medium at the start of the differentiation induction (Day 0) and with every subsequent medium change.

-

Quantification of Lipid Accumulation (Oil Red O Staining)

-

After the differentiation period, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the fixed cells with distilled water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Stain the cells with a working solution of Oil Red O for 10-15 minutes at room temperature.

-

Wash the cells extensively with distilled water to remove unbound dye.

-

For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.

Gene Expression Analysis (qRT-PCR)

-

Isolate total RNA from the differentiated 3T3-L1 cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers specific for the target genes (e.g., Pparg, Cebpa, Fasn, Fabp4) and a housekeeping gene for normalization (e.g., 18S rRNA or Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

Protein Analysis (Western Blot)

-

Lyse the differentiated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, C/EBPα, p-AMPK, total AMPK, FASN, FABP4, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Intracellular cAMP Measurement (ELISA)

-

Treat 3T3-L1 cells with this compound for the specified duration (e.g., 1 hour).

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Normalize the cAMP concentration to the total protein concentration of the cell lysate.

References

A Technical Guide to YM976 and its Role in AMPK Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YM976, a pyrimidine derivative, has emerged as a significant modulator of cellular metabolism, primarily through its influence on AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] This document provides a comprehensive technical overview of the mechanism by which this compound induces AMPK phosphorylation, the downstream consequences of this activation, and detailed protocols for relevant experimental validation. This compound elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates AMPK.[3][4] This signaling cascade has been shown to inhibit adipocyte differentiation by suppressing the expression of critical adipogenic transcription factors, including PPARγ and C/EBPα.[3][4] The data presented herein, supported by detailed methodologies and pathway diagrams, positions this compound as a compound of interest for research into metabolic disorders such as obesity.[3]

Core Mechanism of Action: this compound and the cAMP-PKA-AMPK Axis

The primary mechanism by which this compound activates AMPK is indirect, initiated by an increase in intracellular secondary messenger concentration.[3][4]

-

Elevation of Intracellular cAMP: Treatment of cells with this compound leads to a significant increase in the levels of intracellular cAMP.[4] Studies suggest this may be due to a suppressive effect on phosphodiesterase 4 (PDE4), an enzyme responsible for cAMP degradation, though this specific link requires further exploration.[3]

-

Activation of Protein Kinase A (PKA): As a key downstream effector of cAMP, PKA is activated upon cAMP binding.[5] Experimental evidence shows that this compound treatment markedly increases the phosphorylation levels of PKA.[3]

-

Phosphorylation of AMPK: Activated PKA directly phosphorylates AMPK, a crucial event for its activation.[3][6] This phosphorylation event at the Thr-172 residue within the α-subunit's catalytic domain is a canonical step for AMPK activation by upstream kinases.[1][7] The result is a significant increase in phosphorylated AMPK (p-AMPK), triggering its function as a cellular energy sensor.[3]

Downstream Effects of this compound-Mediated AMPK Activation

Once activated by this compound, AMPK initiates a cascade of downstream signaling events that collectively inhibit adipogenesis.[3] Activation of AMPK shifts cellular processes from energy-consuming anabolic pathways, such as lipid synthesis, to energy-producing catabolic pathways.[6][8]

-

Suppression of Adipogenic Transcription Factors: Activated AMPK has an inhibitory effect on the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[3][4] These two proteins are master regulators of adipocyte differentiation.[3]

-

Reduction of Lipogenic Gene Expression: The downregulation of PPARγ and C/EBPα leads to a subsequent decrease in the expression of their target genes, which are crucial for lipid metabolism. These include fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[3]

-

Inhibition of Adipogenesis and Lipid Accumulation: By suppressing the key genetic programs for fat cell development, the this compound-AMPK pathway effectively inhibits the early stages of adipocyte differentiation and significantly reduces intracellular lipid accumulation.[3][4] This effect can be reversed by treatment with the AMPK inhibitor Compound C or by silencing AMPK expression.[3][4]

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Novel Inhibitory Effect of this compound on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

In-Depth Technical Guide to the Chemical and Pharmacological Profile of YM976

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties with a notably low propensity for emesis, a common side effect of earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. Furthermore, this guide visualizes the core signaling pathway of this compound and illustrates a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a small molecule inhibitor of phosphodiesterase 4.[1][2][3][4][5][6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | [2][5][6][7] |

| CAS Number | 191219-80-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆ClN₃O | [1][2][3][4][5][6][7] |

| Molecular Weight | 313.79 g/mol | [1][5][6][7] |

| SMILES | CCC1=CC=C2C(N(CC)C(N=C2C3=CC=CC(Cl)=C3)=O)=N1 | [2] |

| InChI | InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | [1][2][5] |

| Appearance | Light yellow to yellow solid powder | [5] |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | Soluble in DMSO and Ethanol | [2][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2][6] Activated CREB modulates the transcription of various genes, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, while potentially increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]

YM976: A Technical Guide to a Novel Pyrimidine Derivative and Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor belonging to the pyrimidine class of compounds. Identified by its chemical name, 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2] A key characteristic of this compound is its notable dissociation of anti-inflammatory effects from the emetogenic side effects commonly associated with other PDE4 inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects with supporting quantitative data, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a pyrimidine derivative with the following key identifiers:

-

IUPAC Name: 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one[1]

-

Molecular Formula: C₁₇H₁₆ClN₃O[2]

-

Molecular Weight: 313.8 g/mol [1]

-

CAS Number: 191219-80-4[2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆ClN₃O | PubChem |

| Molecular Weight | 313.8 g/mol | PubChem[1] |

| CAS Number | 191219-80-4 | Biotrend[2] |

| IUPAC Name | 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | PubChem[1] |

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. This cascade of events ultimately results in the suppression of inflammatory responses. The anti-inflammatory effects are mediated by inhibiting the release of pro-inflammatory cytokines and chemokines, and by suppressing the activity of various inflammatory cells, most notably eosinophils.

Pharmacological Effects and Efficacy

Preclinical studies have demonstrated the potent anti-inflammatory and anti-asthmatic effects of this compound in various animal models. A summary of the quantitative efficacy data is presented below.

Inhibition of Eosinophil Infiltration

This compound has been shown to effectively inhibit antigen-induced eosinophil infiltration into the lungs, a key feature of allergic asthma.

| Animal Model | Administration | ED₅₀ Value (mg/kg) | Reference |

| Rat | Oral (Single Dose) | 1.7 | [3] |

| Rat | Oral (Chronic) | 0.32 | [3] |

| C57Black/6 Mouse | Oral | 5.8 | [3] |

| Ferret | Oral | 1.2 | [3] |

Anti-Asthmatic Effects in Guinea Pigs

In a guinea pig model of asthma, orally administered this compound demonstrated a broad range of anti-asthmatic activities.

| Effect | ED₅₀ Value (mg/kg) | Reference |

| Inhibition of Antigen-Induced Bronchoconstriction | 7.3 | [4] |

| Inhibition of Airway Plasma Leakage | 5.7 | [4] |

| Inhibition of Airway Eosinophil Infiltration | 1.0 | [4] |

| Inhibition of Airway Hyperreactivity (AHR) | 0.52 | [4] |

In Vitro Potency

| Assay | EC₃₀/EC₅₀ Value | Reference |

| Eosinophil Activation Suppression | EC₃₀ = 83 nM | [4] |

| LTD₄-precontracted Tracheal Smooth Muscle Relaxation | EC₅₀ = 370 nM | [4] |

| PDE4 Inhibition | IC₅₀ = 2.2 nM |

Note: While an IC50 value of 2.2 nM is cited for this compound's PDE4 inhibition, the specific experimental protocol for this determination was not available in the searched literature.

Dissociation from Emetic Effects

A significant advantage of this compound is its wide therapeutic window concerning emetic side effects. In ferrets, a model for predicting emesis, this compound suppressed eosinophil infiltration at an ED₅₀ of 1.2 mg/kg without inducing emesis at doses up to 10 mg/kg.[3]

Experimental Protocols

General Ovalbumin-Induced Asthma Model in Rodents

This protocol provides a general framework for inducing an allergic asthma phenotype in rodents, which is a common model for evaluating anti-inflammatory compounds like this compound.

Detailed Steps:

-

Sensitization:

-

On day 0, animals (e.g., rats or mice) receive an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

-

A booster injection is typically given around day 7 to enhance the immune response.

-

-

Challenge:

-

Beginning around day 14, animals are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days. This directly exposes the airways to the allergen, inducing an inflammatory response.

-

-

Treatment:

-

This compound or a vehicle control is administered to the animals, typically orally, at a specified time before each OVA challenge.

-

-

Analysis:

-

Approximately 24 to 48 hours after the final challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. The total and differential cell counts (especially eosinophils) are determined.

-

Lung Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and changes in airway morphology.

-

Airway Hyperreactivity (AHR): In some studies, AHR is measured by exposing the animals to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the changes in lung function.

-

-

PDE4 Inhibition Assay (General Protocol)

While a specific protocol for this compound is not detailed in the available literature, a general in vitro assay to determine PDE4 inhibitory activity would follow these steps:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE4 enzyme is used.

-

A solution of cAMP (the substrate) is prepared in an appropriate assay buffer.

-

-

Compound Dilution:

-

This compound is serially diluted to a range of concentrations to determine the IC₅₀ value.

-

-

Reaction Initiation:

-

The PDE4 enzyme, this compound (or vehicle), and cAMP are combined in a microplate well and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Reaction Termination and Detection:

-

The enzymatic reaction is stopped.

-

The amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, such as fluorescence polarization, ELISA, or radiometric assays.

-

-

Data Analysis:

-

The percentage of PDE4 inhibition at each concentration of this compound is calculated relative to the control wells.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the PDE4 enzyme activity, is determined by fitting the data to a dose-response curve.

-

Synthesis

A detailed, step-by-step synthesis protocol for 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (this compound) is not publicly available in the searched scientific literature. The synthesis of such heterocyclic compounds typically involves multi-step reactions, potentially starting from substituted pyridine and pyrimidine precursors.

Conclusion

This compound is a promising pyrimidine derivative that acts as a potent and selective PDE4 inhibitor. Its significant anti-inflammatory and anti-asthmatic effects, demonstrated in various preclinical models, coupled with a favorable safety profile regarding emesis, position it as a compound of interest for the development of novel therapies for inflammatory airway diseases like asthma. Further research, including detailed pharmacokinetic and pharmacodynamic studies in humans, would be necessary to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Novel Phosphodiesterase 4 (PDE4) Inhibitors in Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. While current therapies, such as corticosteroids and bronchodilators, are effective for many patients, a significant portion of individuals with severe asthma remain symptomatic. This has driven the search for novel therapeutic agents targeting specific inflammatory pathways. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs due to their broad anti-inflammatory effects. This technical guide provides an in-depth overview of the therapeutic potential of novel PDE4 inhibitors in the management of asthma, with a focus on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Introduction to Asthma Pathophysiology

Asthma is a complex and heterogeneous disease involving the interplay of various immune and structural cells. The underlying pathology is driven by chronic airway inflammation, which leads to characteristic symptoms of wheezing, shortness of breath, chest tightness, and coughing. The inflammatory cascade in asthma, particularly in allergic asthma, is predominantly orchestrated by T helper 2 (Th2) cells. These cells release a signature set of cytokines, including interleukin-4 (IL-4), IL-5, and IL-13, which collectively promote immunoglobulin E (IgE) production, eosinophil recruitment and activation, and mucus hypersecretion.

Beyond the adaptive immune response, innate immune cells such as mast cells, basophils, and innate lymphoid type 2 cells (ILC2s) also play a crucial role. Upon activation, these cells release a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which contribute to bronchoconstriction and airway inflammation. In severe asthma, other inflammatory pathways, including those involving neutrophils and Th17 cells, may also be prominent.

The Role of Phosphodiesterase 4 (PDE4) in Asthma

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that regulates the function of numerous cells involved in the asthmatic inflammatory response.[1] Increased intracellular cAMP levels lead to the suppression of inflammatory cell activity and promote airway smooth muscle relaxation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase (which synthesizes cAMP) and phosphodiesterases (PDEs), which hydrolyze it.

The PDE superfamily consists of 11 families of enzymes, with PDE4 being the predominant cAMP-metabolizing enzyme in most inflammatory and immune cells, including T cells, eosinophils, neutrophils, and macrophages.[1][2] PDE4 is also expressed in airway smooth muscle and epithelial cells. By inhibiting PDE4, the degradation of cAMP is prevented, leading to an accumulation of intracellular cAMP and subsequent downstream anti-inflammatory and bronchodilatory effects.

Mechanism of Action of PDE4 Inhibitors

The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. The key therapeutic effects of PDE4 inhibition in asthma include:

-

Anti-inflammatory Effects:

-

Suppression of cytokine and chemokine release from inflammatory cells (e.g., T cells, macrophages, eosinophils).

-

Inhibition of inflammatory cell trafficking and recruitment to the airways.

-

-

Bronchodilation:

-

Relaxation of airway smooth muscle, leading to improved airflow.

-

Quantitative Data on PDE4 Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of PDE4 inhibitors in asthma.

Table 1: Preclinical Efficacy of Piclamilast in a Murine Model of Allergic Asthma [2]

| Parameter | Control (Sensitized) | Piclamilast Treated | Dexamethasone Treated |

| Airway Resistance (Penh) | Increased | Dose-dependently improved (similar to dexamethasone) | Significantly improved |

| Dynamic Compliance | Decreased | Dose-dependently improved (similar to dexamethasone) | Significantly improved |

| Inflammatory Cell Infiltration (BALF) | Increased eosinophils, neutrophils, lymphocytes | Dose-dependently prevented increase | Weaker effect on eosinophils and neutrophils, no effect on lymphocytes |

| Goblet Cell Hyperplasia | Increased | Dose-dependently prevented | Prevented |

| cAMP-PDE Activity in Lung | Upregulated | Inhibited (greater than dexamethasone) | Inhibited |

| Cytokine mRNA Expression (Eotaxin, TNF-α, IL-4) | Upregulated | Inhibited (similar to dexamethasone) | Inhibited |

Table 2: Clinical Efficacy of Roflumilast in Patients with Asthma [1]

| Parameter | Placebo | Roflumilast |

| Late Asthmatic Response (Allergen Challenge) | Present | Reduced |

| Bronchial Reactivity (Post-Allergen) | Increased | Prevented increase |

| Acute Bronchoconstriction | N/A | No effect |

Experimental Protocols

The evaluation of novel PDE4 inhibitors for asthma involves a series of well-defined preclinical and clinical experimental protocols.

Preclinical Murine Model of Allergic Asthma

A common model to study the efficacy of anti-asthma drugs is the ovalbumin (OVA)-sensitized and challenged mouse model.[3][4][5]

Protocol:

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and 14).[3]

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set number of consecutive days (e.g., days 21-23) to induce an asthmatic phenotype.[3]

-

Treatment: The investigational drug (e.g., a PDE4 inhibitor) is administered to a group of mice before, during, or after the challenge phase. A control group receives a vehicle.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstricting agent like methacholine is measured using techniques such as whole-body plethysmography.[2]

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[3]

-

Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess airway inflammation, goblet cell hyperplasia, and airway remodeling.[4]

-

Cytokine and Chemokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) are measured in BAL fluid or lung homogenates using techniques like ELISA or RT-PCR.[2]

Clinical Trial Protocol: Allergen Challenge Study

Human allergen challenge studies are instrumental in evaluating the early efficacy of novel anti-asthma compounds.

Protocol:

-

Subject Recruitment: Patients with mild, stable allergic asthma are recruited.

-

Baseline Characterization: Baseline lung function (e.g., FEV1), airway responsiveness to methacholine, and allergen sensitivity are determined.

-

Treatment Period: Subjects are randomized to receive either the investigational drug or a placebo for a specified period.

-

Allergen Inhalation Challenge: Subjects inhale a nebulized solution of the allergen to which they are sensitive.

-

Measurement of Asthmatic Responses:

-

Early Asthmatic Response (EAR): A rapid fall in FEV1 within the first hour after the challenge, primarily due to mast cell degranulation and bronchoconstriction.

-

Late Asthmatic Response (LAR): A more gradual and prolonged fall in FEV1 occurring 3-8 hours after the challenge, reflecting the influx of inflammatory cells into the airways.

-

-

Sputum Induction: Induced sputum is collected before and after the allergen challenge to assess changes in inflammatory cell counts (e.g., eosinophils).

-

Assessment of Airway Hyperresponsiveness: Changes in airway responsiveness to methacholine are measured 24 hours after the allergen challenge.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in asthma and the mechanism of action of PDE4 inhibitors.

Caption: Simplified signaling pathway of allergic asthma pathogenesis.

Caption: Mechanism of action of PDE4 inhibitors in asthma.

Caption: Experimental workflow for evaluating PDE4 inhibitors in asthma.

Conclusion

Novel phosphodiesterase 4 inhibitors represent a promising therapeutic strategy for the treatment of asthma. Their broad anti-inflammatory effects, coupled with their potential for bronchodilation, address key aspects of asthma pathophysiology. The continued development and evaluation of more selective and better-tolerated PDE4 inhibitors hold the potential to provide a valuable addition to the therapeutic armamentarium for patients with asthma, particularly those with severe or difficult-to-treat disease. The experimental protocols and signaling pathways outlined in this guide provide a framework for the ongoing research and development of this important class of drugs.

References

- 1. dovepress.com [dovepress.com]

- 2. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

YM976 for Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties as a phosphodiesterase type 4 (PDE4) inhibitor, has recently emerged as a compound of interest in obesity research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key in-vitro and in-vivo studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive summary for researchers in the field of metabolic disease and drug discovery.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a myriad of comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. The expansion of adipose tissue is a result of both adipocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number), the latter being driven by the differentiation of preadipocytes into mature adipocytes—a process known as adipogenesis.

This compound (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) is a selective inhibitor of phosphodiesterase type 4 (PDE4).[1] Initially developed for its anti-inflammatory and bronchodilatory effects, its role in metabolic regulation has recently come into focus.[1][2] A pivotal study has demonstrated that this compound can inhibit adipocyte differentiation in vitro, suggesting a potential therapeutic application in the management of obesity.[2] This document serves as a comprehensive technical resource on the core findings related to this compound in the context of obesity research.

Mechanism of Action

The primary mechanism by which this compound is proposed to exert its anti-adipogenic effects is through the modulation of the cAMP/AMPK/PPARγ signaling cascade.[2] As a PDE4 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[2] Elevated cAMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK, in turn, suppresses the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[2] The inhibition of PPARγ leads to a downstream reduction in the expression of genes essential for adipocyte differentiation and lipid accumulation.[2]

In-Vitro Studies: Inhibition of Adipocyte Differentiation

The anti-adipogenic properties of this compound have been primarily investigated using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.

Quantitative Data

The following tables summarize the key quantitative findings from in-vitro experiments assessing the impact of this compound on 3T3-L1 cells.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes [2]

| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) |

| 2 | 23% |

| 4 | Not specified |

| 6 | Not specified |

| 8 | Significant reduction |

| 10 | 86% |

Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression in 3T3-L1 Cells [2]

| Gene | mRNA Expression Level | Protein Expression Level |

| PPARγ | Significantly decreased | Markedly reduced |

| C/EBPα | Significantly decreased | Markedly reduced |

| FASN | Significantly decreased | Markedly reduced |

| FABP4 | Significantly decreased | Markedly reduced |

Table 3: Effect of this compound on Intracellular cAMP Levels and AMPK Phosphorylation in 3T3-L1 Cells [2]

| Treatment | Intracellular cAMP Level | AMPK Phosphorylation |

| This compound (10 µM) | Elevated | Increased |

Experimental Protocols

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Maintenance: After two days, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin) for an additional four days, with media changes every two days.

-

This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the differentiation and maintenance media at the desired concentrations.

-

Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: After washing with water, cells are incubated with Oil Red O solution (0.5% in isopropanol, diluted with water) for 1 hour at room temperature.

-

Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).

-

RNA Extraction: Total RNA is extracted from treated and control 3T3-L1 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers for PPARγ, C/EBPα, FASN, FABP4, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.

-

Protein Extraction: Whole-cell lysates are prepared from 3T3-L1 cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PPARγ, C/EBPα, FASN, FABP4, phosphorylated AMPK, total AMPK, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Lysis: 3T3-L1 cells treated with this compound are lysed to release intracellular components.

-

cAMP Assay: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit according to the manufacturer's instructions.

-

Transfection: 3T3-L1 cells are co-transfected with a PPARγ response element (PPRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Lysis: After transfection, cells are treated with this compound and/or other compounds (e.g., a PPARγ agonist like rosiglitazone) during differentiation. Cells are then lysed.

-

Luciferase Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.

In-Vivo Studies: Evaluation in a Diet-Induced Obesity Model

While the in-vitro data for this compound is promising, in-vivo studies are crucial to determine its therapeutic potential for obesity. A key study compared the effects of this compound, a brain-impermeable PDE4 inhibitor, with rolipram, a brain-penetrant PDE4 inhibitor, in a diet-induced obesity (DIO) mouse model.

Quantitative Data

The following table summarizes the key findings from the comparative in-vivo study.

Table 4: Effects of this compound and Rolipram on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

| Treatment (2 mg/kg, s.c.) | Change in Body Weight | Epididymal and Retroperitoneal Fat Pad Weight | Energy Intake | Energy Expenditure |

| Vehicle | No significant change | No significant change | No significant change | No significant change |

| This compound | Unable to ameliorate metabolic changes | No significant change | No significant change | No significant change |

| Rolipram | Decreased | Decreased | Decreased | Increased |

Experimental Protocol

-

Animals: Male C57BL/6 mice are typically used for DIO studies due to their susceptibility to weight gain on a high-fat diet.

-

Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 10-12 weeks to induce obesity. A control group is fed a standard chow diet.

-

Treatment Administration: In the latter weeks of the diet regimen (e.g., from week 8 or 10), mice receive daily subcutaneous injections of this compound (2 mg/kg), rolipram (2 mg/kg), or a vehicle control.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, various metabolic parameters are assessed. This includes the weighing of white and brown adipose tissue pads, and potentially histological analysis of adipose tissue and liver. Energy expenditure can be measured using metabolic cages.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in adipocytes and the general experimental workflows described in this guide.

Caption: Proposed signaling pathway of this compound in inhibiting adipocyte differentiation.

Caption: General experimental workflow for in-vitro studies of this compound.

Caption: General experimental workflow for in-vivo studies of PDE4 inhibitors.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of adipogenesis in vitro, acting through the well-defined cAMP/AMPK/PPARγ pathway.[2] Its ability to significantly reduce lipid accumulation and the expression of key adipogenic markers in 3T3-L1 cells highlights its potential as a tool for studying the molecular mechanisms of fat cell development.

However, the translation of these in-vitro findings to an in-vivo anti-obesity effect appears to be limited by the compound's pharmacokinetic properties. The finding that this compound, a brain-impermeable PDE4 inhibitor, failed to replicate the weight loss effects of the brain-penetrant inhibitor rolipram in a diet-induced obesity model is of critical importance. This suggests that the central nervous system plays a dominant role in the metabolic benefits observed with systemic PDE4 inhibition, likely through the regulation of energy intake and expenditure.

Future research should focus on several key areas:

-

Peripheral vs. Central Effects: Further studies are needed to dissect the specific contributions of peripheral versus central PDE4 inhibition on metabolic homeostasis.

-

Adipose Tissue-Specific Effects In Vivo: While systemic administration of this compound was not effective for weight loss, targeted delivery to adipose tissue could be explored to assess its local anti-adipogenic effects in an in-vivo setting.

-